Methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate
Description
Methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate is a complex heterocyclic compound featuring an indenopyridine core fused with a 1,3-benzodioxole moiety substituted with a bromine atom at the 6-position. The methyl ester group at position 3 and a methyl substituent at position 2 further define its structure.
Properties
IUPAC Name |
methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO5/c1-10-17(22(26)27-2)18(13-7-15-16(8-14(13)23)29-9-28-15)19-20(24-10)11-5-3-4-6-12(11)21(19)25/h3-8,18,24H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUDCOIAWXKGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC5=C(C=C4Br)OCO5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a benzodioxole moiety which is known for its diverse biological properties.
Antimicrobial Activity
Research has indicated that derivatives of benzodioxole exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown moderate to strong antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Strong |
| Compound B | Escherichia coli | Moderate |
| Compound C | Klebsiella pneumoniae | Weak |
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Notably, related benzodioxole derivatives have demonstrated inhibitory effects on enzymes such as α-amylase, which is crucial in carbohydrate metabolism. For example, one study reported IC50 values of around 0.85 µM for α-amylase inhibition by similar compounds .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound I | α-Amylase | 0.85 |
| Compound II | Acetylcholinesterase | 46.42 |
| Compound III | Butyrylcholinesterase | 157.31 |
Anticancer Activity
The anticancer potential of the compound has also been explored. Studies have shown that derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, a derivative exhibited an IC50 value ranging from 26 to 65 µM against various cancer cell lines while showing negligible effects on normal cell lines .
Table 3: Anticancer Activity
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HeLa (Cervical) | 30 |
| Compound Y | MCF7 (Breast) | 40 |
| Compound Z | A549 (Lung) | 65 |
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key metabolic enzymes.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
- Antioxidant Properties : The presence of benzodioxole moieties is associated with antioxidant activity, which may contribute to their protective effects against cellular damage.
Case Studies
Several case studies illustrate the biological efficacy of this class of compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzodioxole derivatives and found that those with halogen substitutions exhibited enhanced activity against gram-positive bacteria .
- In Vivo Antidiabetic Effects : Another research highlighted the in vivo effects of a related compound in diabetic mice models where it significantly reduced blood glucose levels .
- Cytotoxicity Assessment : A comprehensive cytotoxicity analysis revealed that certain derivatives displayed selective toxicity towards cancer cells while maintaining safety profiles for normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 4-(4-ethoxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate (NLuc Inhibitor)
Key Structural Differences :
- Substituents : The target compound’s 6-bromo-1,3-benzodioxol-5-yl group contrasts with the 4-ethoxy-3-methoxyphenyl group in the NLuc inhibitor .
- In contrast, the ethoxy and methoxy groups in the NLuc inhibitor are electron-donating, which may influence π-π stacking or hydrogen-bonding interactions.
- Biological Activity: The NLuc inhibitor demonstrated dose-dependent inhibition of secreted NanoLuc (secNLuc) but minimal effect on Gaussia luciferase (GLuc) . While the target compound’s activity is undocumented, its bromobenzodioxole group could improve binding affinity or selectivity due to increased lipophilicity and steric bulk.
Physicochemical Properties :
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate
Structural Contrasts :
- Core Heterocycle: The oxazolo[4,5-b]pyridine core differs from the indenopyridine system in the target compound, altering conjugation and rigidity .
- Substituents: A piperidinyl-ethyl-benzyl group and propenoate ester dominate this molecule, suggesting divergent pharmacokinetic profiles (e.g., improved blood-brain barrier penetration) compared to the bromobenzodioxole-containing target compound.
Research Implications and Unresolved Questions
- Biological Activity : The NLuc inhibitor’s specificity for secNLuc suggests that subtle substituent changes (e.g., bromo vs. methoxy) could modulate target selectivity. Further studies on the target compound’s enzyme inhibition profile are warranted.
- Crystallographic Analysis: Tools like SHELX and ORTEP could elucidate conformational preferences, such as puckering in the indenopyridine ring or hydrogen-bonding patterns involving the bromobenzodioxole group .
- Synthetic Optimization : While the oxazolo-pyridine derivative achieved high yields , the target compound’s synthesis may require tailored conditions (e.g., Pd-catalyzed cross-coupling for bromo-substituent introduction).
Data Table: Comparative Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
